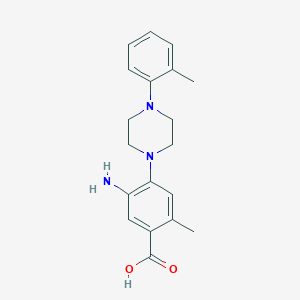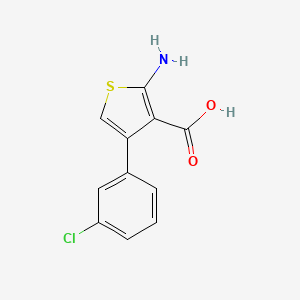
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core and a phenoxybutyl side chain with bromomethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl groups are introduced through bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods often utilize simple heating and relatively quick reactions, followed by purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium thiocyanate for thiocyanation, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its derivatives can bind to dopamine receptors, modulating their activity and influencing neurological pathways . The bromomethyl groups play a crucial role in these interactions, facilitating binding through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the phenoxybutyl side chain.
N-isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns on the isoindoline-1,3-dione scaffold.
Uniqueness
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromomethyl groups enhances its potential for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C20H19Br2NO3 |
|---|---|
Molekulargewicht |
481.2 g/mol |
IUPAC-Name |
2-[4-[3,5-bis(bromomethyl)phenoxy]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19Br2NO3/c21-12-14-9-15(13-22)11-16(10-14)26-8-4-3-7-23-19(24)17-5-1-2-6-18(17)20(23)25/h1-2,5-6,9-11H,3-4,7-8,12-13H2 |
InChI-Schlüssel |
ZMYQEHVMRFGTPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


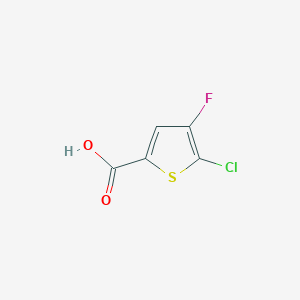
![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
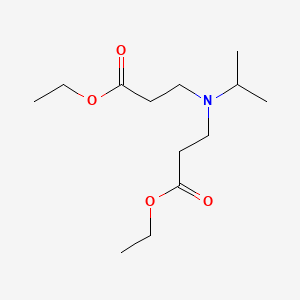
![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)


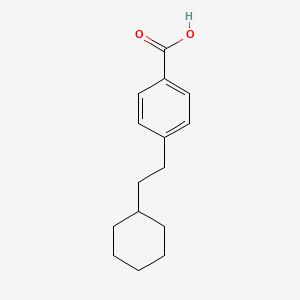

![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)


